

Introduction: A Versatile and Electron-Rich Aromatic Building Block

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Compound of Interest

Compound Name:	3,5-Dibromo-2,4-dihydroxybenzaldehyde
CAS No.:	116096-91-4
Cat. No.:	B188051

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3,5-Dibromo-2,4-dihydroxybenzaldehyde is a polyfunctionalized aromatic compound that serves as a highly valuable and versatile starting material in modern organic synthesis. Its structure is characterized by a benzaldehyde core enriched with two hydroxyl groups and two bromine atoms, strategically positioned to influence reactivity and provide multiple handles for synthetic transformations. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, yet synthetically useful, bromine and aldehyde functionalities makes this reagent a cornerstone for constructing complex molecular architectures.

The aldehyde group acts as a classic electrophilic site for condensation and addition reactions, while the phenolic hydroxyl groups offer opportunities for O-alkylation, acylation, and directing effects in electrophilic aromatic substitution. Crucially, the bromine atoms are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide explores the principal applications of **3,5-Dibromo-2,4-dihydroxybenzaldehyde**, providing detailed protocols for its use in the synthesis of heterocyclic systems, Schiff bases, and as a scaffold for creating bioactive molecules and advanced materials.

Property	Value	Source
CAS Number	116096-91-4	[1]
Molecular Formula	C ₇ H ₄ Br ₂ O ₃	[1]
Molecular Weight	295.91 g/mol	[1]
Appearance	Typically a solid	N/A
SMILES	C1=C(C=O)C(=C(C(=C1Br)O)Br)O	[1]

Core Reactivity and Strategic Considerations

The synthetic utility of **3,5-Dibromo-2,4-dihydroxybenzaldehyde** stems from the distinct reactivity of its functional groups. Understanding these reactivities is key to designing successful synthetic strategies.

- **Aldehyde Group:** The formyl group is a primary site for nucleophilic attack. It readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation), primary amines (forming Schiff bases), and ylides (Wittig reaction).
- **Hydroxyl Groups:** The two phenolic hydroxyl groups exhibit different acidities and nucleophilicities. The 4-OH group is generally more acidic and reactive towards alkylation than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This difference can be exploited for regioselective modifications.[2]
- **Bromine Atoms:** The C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions.[3][4] This allows for the introduction of a wide variety of substituents (aryl, alkyl, vinyl groups), dramatically increasing molecular complexity. The electronic environment suggests that the C-Br bonds may have differential reactivity, offering potential for sequential, site-selective couplings.[5]

Caption: Key reactive sites on **3,5-Dibromo-2,4-dihydroxybenzaldehyde**.

Application I: Synthesis of Coumarin Scaffolds via Knoevenagel Condensation

Coumarins are a major class of heterocyclic compounds with broad applications in pharmaceuticals, fragrances, and as fluorescent dyes.[6][7] The electron-rich nature of **3,5-Dibromo-2,4-dihydroxybenzaldehyde** makes it an excellent precursor for synthesizing highly substituted coumarins through reactions like the Knoevenagel condensation.[8] The condensation with an active methylene compound, followed by intramolecular cyclization (lactonization), provides a direct route to the coumarin core.

Mechanism Insight

The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic aldehyde carbon. Subsequent dehydration and tautomerization, followed by acid-catalyzed intramolecular transesterification and elimination of water, yields the coumarin ring. The bromine and hydroxyl substituents from the starting aldehyde are retained on the final coumarin product, making them available for further functionalization.

Experimental Protocol: Synthesis of 6,8-Dibromo-7-hydroxy-3-carboxycoumarin

This protocol is adapted from a general procedure for the synthesis of 7-hydroxy-3-carboxycoumarin and is applicable to the dibrominated analog.[8]

Materials:

- **3,5-Dibromo-2,4-dihydroxybenzaldehyde** (2.96 g, 10 mmol)
- Malonic acid (1.25 g, 12 mmol)
- Piperidine (0.5 mL, catalyst)
- Pyridine (20 mL, solvent)
- Concentrated Hydrochloric Acid (HCl)

- Deionized water
- Ethanol

Equipment:

- 100 mL round-bottom flask
- Reflux condenser and heating mantle
- Magnetic stirrer and stir bar
- Büchner funnel and filter flask
- Standard laboratory glassware

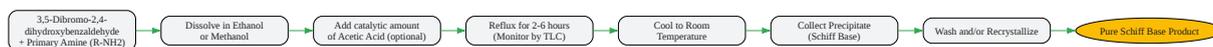
Procedure:

- In the 100 mL round-bottom flask, dissolve **3,5-Dibromo-2,4-dihydroxybenzaldehyde** (10 mmol) and malonic acid (12 mmol) in 20 mL of pyridine.
- Add piperidine (0.5 mL) to the solution. The catalyst is crucial for the initial condensation step.
- Attach the reflux condenser and heat the mixture to 90-100°C with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water and 5 mL of concentrated HCl. This neutralizes the pyridine and piperidine and causes the product to precipitate.
- Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation.
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.

- Wash the crude product with cold deionized water (3 x 20 mL) to remove residual acid and salts.
- Purify the product by recrystallization from an ethanol/water mixture to yield the pure 6,8-Dibromo-7-hydroxy-3-carboxycoumarin.
- Dry the final product in a vacuum oven. Characterize by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Application II: Synthesis of Schiff Bases as Ligands and Bioactive Agents

Schiff bases, characterized by the azomethine ($-\text{C}=\text{N}-$) group, are synthesized via the condensation of a primary amine with an aldehyde.[9] Those derived from **3,5-Dibromo-2,4-dihydroxybenzaldehyde** are of particular interest as ligands for metal complexes and have shown potential as anticancer, antibacterial, and antifungal agents.[9][10] The hydroxyl groups and the nitrogen atom of the imine create an ideal pocket for metal chelation.



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Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Synthesis of a Schiff Base

This is a generalized protocol for the synthesis of a Schiff base from **3,5-Dibromo-2,4-dihydroxybenzaldehyde** and a primary amine.[9]

Materials:

- **3,5-Dibromo-2,4-dihydroxybenzaldehyde** (10 mmol)

- Primary amine (e.g., aniline, 4-aminoantipyrine) (10 mmol)
- Absolute Ethanol (50 mL)
- Glacial Acetic Acid (2-3 drops, catalyst)

Equipment:

- 100 mL round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- Dissolve **3,5-Dibromo-2,4-dihydroxybenzaldehyde** (10 mmol) in 25 mL of absolute ethanol in a round-bottom flask. Gently warm if necessary to aid dissolution.
- In a separate beaker, dissolve the primary amine (10 mmol) in 25 mL of absolute ethanol.
- Add the amine solution to the aldehyde solution with stirring.
- Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
- Heat the mixture to reflux and maintain for 2-4 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction via TLC until the starting aldehyde is consumed.
- Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
- Dry the purified Schiff base. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Application III: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. [11][12] The two bromine atoms on **3,5-Dibromo-2,4-dihydroxybenzaldehyde** serve as excellent handles for such transformations. This allows for the synthesis of complex biaryl structures or the introduction of alkyl chains, which are pivotal in drug development and materials science.

Strategic Insight: Regioselectivity

In dihalogenated substrates, achieving regioselective coupling is a key challenge and opportunity. The reactivity of the two C-Br bonds can be influenced by steric hindrance and electronic effects. Often, one position is more reactive than the other, allowing for a mono-coupling reaction under carefully controlled conditions (e.g., lower temperature, specific catalyst/ligand system). A subsequent, more forceful coupling can then functionalize the second position, leading to unsymmetrically substituted products.[5]

Representative Protocol: Mono-Arylation of an Aromatic Dibromide

Disclaimer: This is a representative protocol based on the selective Suzuki coupling of similar dihaloaromatic compounds.[5] Optimization for **3,5-Dibromo-2,4-dihydroxybenzaldehyde** is required.

Materials:

- **3,5-Dibromo-2,4-dihydroxybenzaldehyde** (10 mmol)
- Arylboronic acid (e.g., phenylboronic acid) (9.5 mmol, 0.95 eq. for mono-coupling)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 2 mol%)
- Potassium Carbonate (K₂CO₃) (30 mmol)
- 1,4-Dioxane (40 mL)

- Water (10 mL)

Equipment:

- Schlenk flask or sealed reaction tube
- Inert atmosphere setup (Argon or Nitrogen)
- Magnetic stirrer and heating mantle

Procedure:

- To a Schlenk flask, add **3,5-Dibromo-2,4-dihydroxybenzaldehyde** (10 mmol), the arylboronic acid (9.5 mmol), K_2CO_3 (30 mmol), and $Pd(PPh_3)_4$ (2 mol%).
- Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
- Heat the reaction mixture to 80°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-coupled and di-coupled products.
- Upon completion (or optimal conversion to the mono-product), cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
- Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to separate the unreacted starting material, the desired mono-arylated product, and the di-arylated byproduct.

Parameter	Condition for Mono-Coupling	Condition for Di-Coupling
Boronic Acid (eq.)	0.9 - 1.0	> 2.2
Temperature	Room Temp to 80°C	80°C to Reflux
Reaction Time	Shorter (monitor carefully)	Longer (drive to completion)
Expected Outcome	Mixture favoring mono-product	Predominantly di-product

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